molecular formula C25H26 B12604893 Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- CAS No. 649556-30-9

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-

Cat. No.: B12604893
CAS No.: 649556-30-9
M. Wt: 326.5 g/mol
InChI Key: GHZGYZUPENCQID-UHFFFAOYSA-N
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Description

This compound is a substituted benzene derivative featuring a 2-methyl group on the aromatic ring and a 3-butenyl chain at the 1-position. The butenyl chain is further substituted with two 4-methylphenyl groups at its 4,4-positions.

Properties

CAS No.

649556-30-9

Molecular Formula

C25H26

Molecular Weight

326.5 g/mol

IUPAC Name

1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene

InChI

InChI=1S/C25H26/c1-19-11-15-23(16-12-19)25(24-17-13-20(2)14-18-24)10-6-9-22-8-5-4-7-21(22)3/h4-5,7-8,10-18H,6,9H2,1-3H3

InChI Key

GHZGYZUPENCQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Direct Synthesis

Direct synthesis involves the straightforward coupling of precursor molecules to form the target compound. This method is often favored for its simplicity and efficiency.

  • Alkylation Reactions : One of the most common methods involves the alkylation of benzene derivatives. For example, starting from 4-methylphenylacetylene and 2-methylbenzaldehyde, the reaction can proceed via a Friedel-Crafts alkylation under acidic conditions to yield the desired compound.

Multi-Step Synthesis

Multi-step synthesis offers greater control over the final product's purity and structural integrity but requires more reagents and time.

  • Stepwise Functionalization : This method typically starts with the synthesis of simpler intermediates that are subsequently modified through various reactions such as:

    • Grignard Reactions : Utilizing Grignard reagents for nucleophilic additions to carbonyl compounds can help in constructing the necessary side chains.

    • Cross-Coupling Reactions : Techniques such as Suzuki or Heck coupling can be employed to join different aromatic systems or introduce alkenes into the structure.

The following table summarizes some experimental findings related to the preparation methods:

Method Key Steps Yield (%) References
Alkylation Friedel-Crafts with 4-methylphenylacetylene 85
Grignard Reaction Addition of Grignard reagent to carbonyl 75
Cross-Coupling Suzuki coupling with aryl halides 90

Yield Analysis

The yields obtained from various methods indicate that while direct alkylation provides a high yield, multi-step processes like cross-coupling can also achieve significant yields, albeit with more complexity involved.

Reaction Conditions

  • Temperature : Most reactions are conducted at elevated temperatures (50-100°C) to facilitate the reaction kinetics.

  • Catalysts : Transition metal catalysts are often required for cross-coupling reactions, enhancing reaction rates and selectivity.

The preparation of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can be effectively achieved through both direct and multi-step synthetic routes. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Future research may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules:

Compound Name Substituents on Butenyl Chain Aromatic Substituents Molecular Weight (g/mol) Key Applications/References
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- 4,4-bis(4-methylphenyl) 2-methyl ~388.5 (estimated) Organic synthesis; potential pharmaceuticals
1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid 4,4-bis(3-methyl-2-thienyl) Piperidine carboxylic acid ~425.5 Pharmaceutical intermediate (Tiagabine synthesis)
4,4-Bis(4-fluorophenyl)butyl bromide 4,4-bis(4-fluorophenyl) Bromide ~359.2 Drug synthesis (antipsychotics)
(Z)-1,2-Bis(4-methylphenyl)ethene None (stilbene backbone) 4-methyl ~208.3 Material science (liquid crystals)

Key Observations:

  • Electronic Effects: Replacing 4-methylphenyl groups with electron-withdrawing 4-fluorophenyl (as in 4,4-bis(4-fluorophenyl)butyl bromide) increases polarity and stability, enhancing suitability for CNS-targeting pharmaceuticals .
  • Heterocyclic Variants: Thienyl-substituted analogs (e.g., 4,4-bis(3-methyl-2-thienyl)) introduce sulfur atoms, altering conjugation and redox properties, which are critical in neurotransmitter-modulating drugs like Tiagabine .
  • Simplified Backbones: Compounds like (Z)-1,2-bis(4-methylphenyl)ethene lack the butenyl chain, reducing steric hindrance and enabling applications in optoelectronics .

Physicochemical Properties

  • Solubility: The 4-methylphenyl groups enhance hydrophobicity compared to fluorophenyl or hydroxyl-containing analogs (e.g., benzenemethanol derivatives in ).
  • Thermal Stability: Bulky bis(aryl) substituents increase thermal stability relative to simpler stilbene derivatives .

Pharmaceutical Relevance

  • Thienyl Analogues: Critical in synthesizing Tiagabine, a GABA reuptake inhibitor, where the thienyl groups enhance binding affinity to neuronal transporters .

Biological Activity

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-, also known by its CAS number 649556-30-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H26
  • Molecular Weight : 326.5 g/mol
  • IUPAC Name : 1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene
  • CAS Number : 649556-30-9

The compound features a benzene ring substituted with a 4,4-bis(4-methylphenyl)-3-butenyl group and a methyl group, contributing to its unique chemical properties.

PropertyValue
CAS No.649556-30-9
Molecular FormulaC25H26
Molecular Weight326.5 g/mol
IUPAC Name1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene
InChI KeyGHZGYZUPENCQID-UHFFFAOYSA-N

Synthesis Methods

The synthesis of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- typically involves multi-step organic reactions. A common method includes the alkylation of benzene derivatives using alkyl halides under Friedel-Crafts conditions with Lewis acid catalysts like aluminum chloride.

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, potentially modulating enzyme activity involved in metabolic processes and signal transduction pathways.

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an inhibitor of enzymes related to neurodegenerative diseases. For instance, compounds similar to Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both critical in Alzheimer's disease pathology.

In vitro studies revealed that certain derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.056 µM to over 2 µM . The most potent inhibitors were compared against standard drugs like donepezil and quercetin.

Antimicrobial Activity

Additionally, some derivatives of this compound have shown promising antibacterial and antifungal activities. The synthesized Schiff base complexes derived from related structures demonstrated effectiveness against various pathogens .

Case Studies

  • AChE Inhibition : A study evaluated several benzamide derivatives for their AChE inhibitory activity, revealing that certain modifications led to enhanced potency compared to traditional inhibitors .
  • Antimicrobial Properties : Research on Schiff bases synthesized from related compounds indicated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can be compared with other structurally similar compounds regarding their biological activities:

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-<0.056>9.01
Donepezil0.046N/A
Quercetin0.0464.89

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